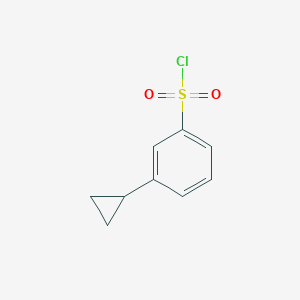

3-Cyclopropyl-benzenesulfonyl chloride

Description

BenchChem offers high-quality 3-Cyclopropyl-benzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-benzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2S/c10-13(11,12)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBFLTOURJYMBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958651-12-2 | |

| Record name | 3-cyclopropylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Cyclopropyl-benzenesulfonyl Chloride: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropyl-benzenesulfonyl chloride is a specialized organic compound that has garnered interest in the fields of medicinal chemistry and synthetic organic chemistry. Its unique structure, combining the reactive sulfonyl chloride functional group with a cyclopropyl-substituted benzene ring, makes it a valuable building block for the synthesis of novel molecules with potential therapeutic applications. The incorporation of the cyclopropyl moiety is a well-established strategy in drug design to enhance metabolic stability, potency, and other pharmacokinetic properties.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of 3-Cyclopropyl-benzenesulfonyl chloride, offering insights for its effective utilization in research and development.

Chemical Structure and Properties

3-Cyclopropyl-benzenesulfonyl chloride is characterized by a benzene ring substituted with a cyclopropyl group at the meta-position relative to a sulfonyl chloride group.

dot graph { layout=neato; node [shape=plaintext]; edge [style=bold];

// Benzene ring C1 [pos="0,1.5!"]; C2 [pos="-1.3,-0.75!"]; C3 [pos="-0.8,-2.25!"]; C4 [pos="0.8,-2.25!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="0,-0!"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1; C1 -- C6; C2 -- C6; C3 -- C6; C4 -- C6; C5 -- C6;

// Substituents S [pos="2.8,-0.75!", label="S"]; O1 [pos="3.5,0!", label="O"]; O2 [pos="3.5,-1.5!", label="O"]; Cl [pos="3.8,-0.75!", label="Cl"];

C7 [pos="-2.6,-0.75!"]; C8 [pos="-2.1, -2.25!"]; C9 [pos="-3.1, -1.5!"];

C5 -- S; S -- O1 [style=double]; S -- O2 [style=double]; S -- Cl;

C2 -- C7; C7 -- C8; C8 -- C9; C7 -- C9;

// Atom labels C1 [label=""]; C2 [label=""]; C3 [label=""]; C4 [label=""]; C5 [label=""]; C6 [label=""]; C7 [label=""]; C8 [label=""]; C9 [label=""]; } Caption: Chemical Structure of 3-Cyclopropyl-benzenesulfonyl chloride

Physical and Chemical Properties

While specific experimental data for 3-Cyclopropyl-benzenesulfonyl chloride is limited, its properties can be inferred from data on the parent compound, benzenesulfonyl chloride, and the influence of the cyclopropyl substituent.

| Property | Value | Source |

| CAS Number | 958651-12-2 | [2] |

| Molecular Formula | C9H9ClO2S | [2] |

| Molecular Weight | 216.68 g/mol | [2] |

| Appearance | Expected to be a crystalline solid | Inferred |

| Boiling Point | Predicted: 321.0 ± 21.0 °C | |

| Density | Predicted: 1.406 ± 0.06 g/cm³ | |

| Melting Point (Benzenesulfonyl chloride) | 13-15 °C | [3] |

| Solubility | Expected to be soluble in organic solvents and react with water | Inferred from benzenesulfonyl chloride[4] |

The cyclopropyl group, being a small, strained ring, can influence the molecule's conformation and electronic properties. Its introduction may slightly increase the melting and boiling points compared to the unsubstituted benzenesulfonyl chloride due to increased molecular weight and potential for different crystal packing.

Chemical Properties and Reactivity

The reactivity of 3-Cyclopropyl-benzenesulfonyl chloride is primarily dictated by the electrophilic nature of the sulfonyl chloride group. The sulfur atom is highly susceptible to nucleophilic attack, leading to the displacement of the chloride ion, which is an excellent leaving group.

Reactions with Nucleophiles

1. Reaction with Amines (Sulfonamide Formation): This is one of the most important reactions of sulfonyl chlorides, forming the basis for the synthesis of a wide range of sulfonamides, a class of compounds with significant biological activity.[5][6][7][8][9][10][11] The reaction with a primary or secondary amine yields the corresponding N-substituted 3-cyclopropylbenzenesulfonamide.

General Reaction: RNH₂ + C₃H₅-C₆H₄-SO₂Cl → C₃H₅-C₆H₄-SO₂-NHR + HCl

2. Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a non-nucleophilic base, 3-Cyclopropyl-benzenesulfonyl chloride reacts with alcohols to form sulfonate esters. These esters are excellent leaving groups in substitution and elimination reactions.[11]

General Reaction: ROH + C₃H₅-C₆H₄-SO₂Cl → C₃H₅-C₆H₄-SO₂-OR + HCl

3. Hydrolysis: Sulfonyl chlorides react with water to produce the corresponding sulfonic acid. Therefore, 3-Cyclopropyl-benzenesulfonyl chloride should be handled under anhydrous conditions to prevent its decomposition into 3-cyclopropylbenzenesulfonic acid and hydrochloric acid.[12]

Reaction: C₃H₅-C₆H₄-SO₂Cl + H₂O → C₃H₅-C₆H₄-SO₃H + HCl

Synthesis of 3-Cyclopropyl-benzenesulfonyl Chloride

A common and reliable method for the synthesis of aryl sulfonyl chlorides is the diazotization of the corresponding aniline, followed by a reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.

Experimental Protocol

Step 1: Synthesis of 3-Cyclopropylaniline

This precursor can be synthesized via a Suzuki coupling reaction between 3-bromoaniline and cyclopropylboronic acid.

-

To a reaction vessel, add 3-bromoaniline, cyclopropylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 3 equivalents).

-

Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 3-cyclopropylaniline.

Step 2: Synthesis of 3-Cyclopropyl-benzenesulfonyl Chloride

This step involves the diazotization of 3-cyclopropylaniline followed by reaction with sulfur dioxide.

-

Dissolve 3-cyclopropylaniline in a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the diazonium salt.

-

In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring, while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude 3-Cyclopropyl-benzenesulfonyl chloride, which can be further purified by crystallization or distillation under reduced pressure.

Applications in Drug Development and Organic Synthesis

The unique structural features of 3-Cyclopropyl-benzenesulfonyl chloride make it a valuable intermediate in the synthesis of compounds with potential therapeutic properties.

Role of the Cyclopropyl Group in Medicinal Chemistry

The cyclopropyl group is a "privileged" structural motif in drug discovery for several reasons:

-

Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in linear alkyl chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.

-

Conformational Rigidity: The rigid nature of the cyclopropyl ring can help to lock a molecule into a bioactive conformation, potentially increasing its binding affinity to a biological target.

-

Improved Physicochemical Properties: The cyclopropyl group can favorably modulate properties such as lipophilicity and pKa, which are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Enhanced Potency: By providing a better fit to the target's binding pocket, the cyclopropyl group can lead to a significant increase in a drug candidate's potency.

Synthesis of Bioactive Sulfonamides

The primary application of 3-Cyclopropyl-benzenesulfonyl chloride is in the synthesis of 3-cyclopropylbenzenesulfonamide derivatives. The sulfonamide functional group is present in a wide range of drugs, including:

-

Antibacterial agents

-

Diuretics

-

Anticonvulsants

-

Anti-inflammatory drugs

-

Anticancer agents [10]

By reacting 3-Cyclopropyl-benzenesulfonyl chloride with various amines, a library of novel sulfonamides can be generated for biological screening. The presence of the cyclopropyl group in these new chemical entities is anticipated to confer advantageous pharmacological properties. For instance, benzenesulfonamide derivatives have been investigated for their biological activities, including antimicrobial, anti-inflammatory, and effects on the cardiovascular system.[5][7][8]

Use as a Protecting Group and Synthetic Intermediate

Beyond its direct use in creating bioactive molecules, the 3-cyclopropylbenzenesulfonyl group can be employed as a protecting group for amines in multi-step organic syntheses.[11][13] The resulting sulfonamide is stable to a variety of reaction conditions and can be cleaved when necessary. Furthermore, the sulfonyl chloride itself can be used to introduce the 3-cyclopropylbenzenesulfonyl moiety into molecules to act as a versatile synthetic handle for further chemical transformations.[13][14]

Safety and Handling

3-Cyclopropyl-benzenesulfonyl chloride is expected to have similar hazards to other benzenesulfonyl chlorides. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Corrosive: Causes severe skin burns and eye damage.

-

Moisture Sensitive: Reacts with water to produce corrosive hydrochloric acid and 3-cyclopropylbenzenesulfonic acid.[12]

-

Harmful if Swallowed: May cause gastrointestinal irritation or burns.

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. Spills should be neutralized with a suitable agent like sodium bicarbonate before cleanup.

Conclusion

3-Cyclopropyl-benzenesulfonyl chloride is a valuable and versatile building block for the synthesis of novel organic compounds, particularly in the realm of medicinal chemistry. Its strategic combination of a reactive sulfonyl chloride group and a beneficial cyclopropyl moiety provides a powerful tool for the development of new drug candidates with potentially enhanced pharmacological profiles. A thorough understanding of its chemical properties, reactivity, and synthetic routes is essential for researchers and scientists to fully exploit its potential in their synthetic endeavors.

References

- Eze, F. I., et al. (2019).

- Iqbal, M. A., et al. (2018). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. Journal of the Serbian Chemical Society, 83(10), 1147-1157.

- Hernández-Luis, F., et al. (2024).

-

Eze, F. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. Retrieved from [Link]

-

LookChem. (n.d.). BENZENESULPHONYL CHLORIDE. Retrieved from [Link]

- Al-Masoudi, N. A., et al. (2021). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Egyptian Journal of Chemistry, 64(8), 4279-4287.

-

PubChem. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

- Longdom Publishing. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of a Health and Medical Economics, 7(2).

-

Jinli Chemical. (2026). Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. Retrieved from [Link]

-

Appretech Scientific Limited. (n.d.). 3-Cyclopropyl-benzenesulfonyl chloride. Retrieved from [Link]

- El-Gamal, M. I., et al. (2025).

Sources

- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. appretech.com [appretech.com]

- 3. ベンゼンスルホニルクロリド derivatization grade (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 8. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemcom.com [echemcom.com]

- 10. longdom.org [longdom.org]

- 11. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]

- 12. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. manavchem.com [manavchem.com]

- 14. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 3-Cyclopropyl-benzenesulfonyl Chloride: Synthesis, Properties, and Applications in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 3-Cyclopropyl-benzenesulfonyl chloride, a key building block in medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's essential properties, a robust synthesis protocol, and its strategic applications, particularly emphasizing the role of the cyclopropyl moiety in enhancing pharmacological profiles.

Core Compound Identification

Chemical Identity: 3-Cyclopropyl-benzenesulfonyl chloride is an organosulfur compound featuring a benzene ring substituted with a cyclopropyl group at the meta-position relative to a sulfonyl chloride functional group.

Structural Representation:

Figure 2: Workflow for the synthesis of 3-Cyclopropyl-benzenesulfonyl chloride.

Step-by-Step Experimental Protocol

Materials:

-

3-Cyclopropylaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sulfur dioxide (SO₂) gas

-

Copper(II) chloride (CuCl₂)

-

Glacial Acetic Acid

-

Ice

-

Diethyl ether or Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Diazotization of 3-Cyclopropylaniline:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-cyclopropylaniline in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid. [1]

-

-

Preparation of the Sulfonylating Mixture:

-

In a separate reaction vessel, saturate glacial acetic acid with sulfur dioxide gas at room temperature.

-

Add a catalytic amount of copper(II) chloride to the sulfur dioxide-acetic acid solution.

-

-

Sandmeyer Reaction:

-

Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide-copper(II) chloride-acetic acid mixture. Vigorous nitrogen gas evolution will be observed. Maintain the reaction temperature between 20-30 °C with external cooling if necessary.

-

After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours to ensure complete conversion.

-

-

Work-up and Purification:

-

Pour the reaction mixture onto crushed ice and water.

-

Extract the aqueous mixture with a suitable organic solvent such as diethyl ether or dichloromethane.

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Cyclopropyl-benzenesulfonyl chloride.

-

Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

-

Causality of Experimental Choices:

-

Low Temperature for Diazotization: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature (0-5 °C) is critical to prevent premature decomposition and side reactions. [1]* In Situ Generation of Nitrous Acid: Nitrous acid is unstable and is therefore generated in the reaction mixture from sodium nitrite and a strong acid. [1]* Copper(I) Catalyst: While CuCl₂ is added, it is believed to be reduced in situ to the active Cu(I) species, which is essential for the radical-mediated transfer of the sulfonyl chloride group in the Sandmeyer reaction. [2]

The Role of the Cyclopropyl Group in Drug Design

The incorporation of a cyclopropyl moiety into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This small, strained ring system imparts unique conformational and metabolic advantages.

Figure 3: Key advantages of incorporating a cyclopropyl group in drug design.

-

Enhanced Potency: The rigid nature of the cyclopropyl ring can lock a flexible molecule into its bioactive conformation, reducing the entropic penalty upon binding to its target receptor. [3][4]* Improved Metabolic Stability: The C-H bonds of a cyclopropyl group are stronger than those in a typical alkyl chain, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. [3][4]* Modulation of Physicochemical Properties: The cyclopropyl group can serve as a bioisosteric replacement for other groups like a gem-dimethyl or a vinyl group, allowing for the fine-tuning of properties such as lipophilicity and pKa to optimize the ADME (absorption, distribution, metabolism, and excretion) profile. [3][4]* Reduced Off-Target Effects: By improving the conformational fit for the intended target and altering metabolic pathways, the cyclopropyl group can help minimize binding to off-target proteins, thereby reducing potential side effects. [4]

Applications of 3-Cyclopropyl-benzenesulfonyl Chloride

3-Cyclopropyl-benzenesulfonyl chloride is a versatile reagent primarily used for the synthesis of sulfonamides and sulfonate esters.

-

Synthesis of Novel Sulfonamides: The reaction of 3-Cyclopropyl-benzenesulfonyl chloride with primary or secondary amines yields the corresponding sulfonamides. This class of compounds is of significant interest in drug discovery due to their wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The presence of the 3-cyclopropyl substituent can confer the aforementioned benefits to the resulting sulfonamide drug candidates.

-

Protecting Group Chemistry: The 3-cyclopropylbenzenesulfonyl group can be used as a protecting group for amines in multi-step organic synthesis.

-

Formation of Sulfonate Esters: Reaction with alcohols provides sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions.

While specific examples of drugs containing the 3-cyclopropyl-benzenesulfonyl moiety are not yet prevalent in publicly available literature, its structural motifs are of high interest in ongoing drug discovery programs. For instance, related arylsulfonylamino compounds have been investigated as CRTH2 antagonists for the treatment of inflammatory diseases such as asthma. [5]

Safety and Handling

As with other benzenesulfonyl chlorides, 3-Cyclopropyl-benzenesulfonyl chloride is expected to be a corrosive and moisture-sensitive compound.

-

Hazards: Causes severe skin burns and eye damage. Harmful if swallowed. Reacts with water to produce hydrochloric acid and 3-cyclopropyl-benzenesulfonic acid. [1][6]* Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and clothing. Keep away from moisture.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

Conclusion

3-Cyclopropyl-benzenesulfonyl chloride is a valuable and versatile building block for medicinal chemistry and organic synthesis. Its synthesis, based on established and reliable chemical transformations, provides access to a reagent that can introduce the advantageous cyclopropyl moiety into a variety of molecular scaffolds. The unique properties conferred by the cyclopropyl group make this compound a strategic tool for the development of novel therapeutics with improved potency, metabolic stability, and selectivity. As the demand for innovative drug candidates continues to grow, the utility of specialized reagents like 3-Cyclopropyl-benzenesulfonyl chloride is expected to increase significantly.

References

-

Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. (2019, March 26). ACS Publications. Retrieved February 15, 2026, from [Link]

-

The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). University of Missouri–St. Louis. Retrieved February 15, 2026, from [Link]

-

Synthesis of Cyclopropyl anilines. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

- Preparation of cyclopropyl sulfonylamides. (n.d.). Google Patents.

-

The Mechanism of the Sandmeyer and Meerwein Reactions. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

-

N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines. (2000, January 14). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

- Arylsulfonylamino-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-yloxy-acetic acids as CRTH2 antagonists. (n.d.). Google Patents.

-

3-Cyclopropyl-benzenesulfonyl chloride. (n.d.). Appretech Scientific Limited. Retrieved February 15, 2026, from [Link]

-

Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropylamines. (n.d.). ChemRxiv. Retrieved February 15, 2026, from [Link]

-

Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2021, August 20). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

-

Benzenesulfonyl chloride. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

-

Benzenesulfonyl chloride. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

Sandmeyer reaction. (n.d.). Retrieved February 15, 2026, from [Link]

- Benzenesulfonyl chloride process. (n.d.). Google Patents.

- Process for the preparation of aromatic or heteroaromatic sulfonyl halides. (n.d.). Google Patents.

-

Diazotization of Aliphatic and Aromatic Amines. (n.d.). University of Arizona. Retrieved February 15, 2026, from [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Exploring Flow Procedures for Diazonium Formation. (2016, July 14). MDPI. Retrieved February 15, 2026, from [Link]

-

The diazotization process. (a) The reaction of aniline (or other aryl... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

- 1. Diazotisation [organic-chemistry.org]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]

- 4. Preparation method of 2,4-disubstituted benzenesulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. PubChemLite - 3-(cyclopropylsulfamoyl)benzene-1-sulfonyl chloride (C9H10ClNO4S2) [pubchemlite.lcsb.uni.lu]

Technical Guide: Solubility Profile of 3-Cyclopropyl-benzenesulfonyl Chloride

[1]

Executive Summary

3-Cyclopropyl-benzenesulfonyl chloride is a specialized organosulfur building block used primarily for introducing the 3-cyclopropyl-benzenesulfonyl moiety into pharmaceutical scaffolds (e.g., sulfonamide synthesis).[1][2]

Unlike its liquid parent compound (benzenesulfonyl chloride), the introduction of the cyclopropyl group at the meta position increases lipophilicity and crystal lattice energy, typically resulting in a low-melting solid. Its solubility behavior is governed by two competing factors: the lipophilic aromatic/cyclopropyl core (favoring non-polar solvents) and the highly electrophilic sulfonyl chloride group (favoring polar aprotic solvents but reacting violently with protic solvents).

Critical Constraint: Solubility measurement of this compound is not a static physical observation but a dynamic chemical event in many solvents.[1][2] In protic media, "solubility" is actually the rate of decomposition.[1]

Physicochemical Profile & Structural Analysis[3]

To predict solubility behavior where empirical data is absent, we analyze the structural vectors:

| Feature | Chemical Effect | Solubility Implication |

| Sulfonyl Chloride Group (-SO₂Cl) | High polarity; Electrophilic center | Soluble in polar aprotic solvents (THF, DCM).[1][2] Reactive with nucleophiles (H₂O, ROH).[1][2][3][4] |

| Benzene Ring | Aromatic Pi-stacking | Good solubility in aromatics (Toluene, Chlorobenzene).[1][2] |

| Cyclopropyl Group | Lipophilic hydrocarbon handle | Enhances solubility in non-polar alkanes (Hexanes) compared to parent benzenesulfonyl chloride.[1][2] |

Solvent Compatibility Matrix

As a Senior Application Scientist, I categorize solvents not just by "soluble/insoluble," but by Process Suitability .

Class A: Recommended (Inert & High Solubility)

These solvents dissolve the compound via dipole-dipole and Van der Waals forces without chemical degradation.[1]

-

Dichloromethane (DCM): The Gold Standard.[1][2] Excellent solubilizer for both the lipophilic ring and polar functional group.[1][2] Easy to remove (bp 40°C).[1][2]

-

Tetrahydrofuran (THF): High solubility.[1][2] Must be anhydrous; stabilizers (BHT) do not interfere.[1][2]

-

Ethyl Acetate (EtOAc): Good general solubility.[1][2] Ensure it is free of ethanol/water impurities.[1][2]

-

Toluene: Excellent for heating reactions.[1][2] The pi-pi interaction with the benzene ring aids solubility.[1]

Class B: Conditional (Use with Caution)

-

DMF / DMAc: Soluble, but nucleophilic attack by the solvent (Vilsmeier-type pathways) can occur at high temperatures.[1][2] Use only if necessary for subsequent nucleophilic substitution steps.[1][2]

-

Acetonitrile (MeCN): Good solubility, but often wet.[1][2] Must be dried over molecular sieves.[1][2]

-

Hexanes/Heptanes: Low to moderate solubility.[1][2] Useful primarily for precipitation/crystallization (as an anti-solvent).[1][2]

Class C: Prohibited (Reactive)

-

Alcohols (MeOH, EtOH, IPA): Rapid alcoholysis to sulfonate esters.[1]

-

Primary/Secondary Amines: Rapid aminolysis to sulfonamides (unless this is the intended reaction).[2]

Visualization: Solvent Selection Decision Tree

Figure 1: Decision logic for solvent selection to ensure chemical stability.

Experimental Protocols

Since sulfonyl chlorides are moisture-sensitive, standard gravimetric solubility tests (adding solid to solvent until saturation) are prone to error.[1][2] Atmospheric moisture hydrolyzes the surface, creating a coating of sulfonic acid which alters solubility readings.

Protocol A: Visual Solubility Range Finding (Qualitative)

Objective: Determine approximate solubility limits for reaction scaling. Environment: Nitrogen-filled glovebox or Schlenk line.

-

Preparation: Place 10 mg of 3-Cyclopropyl-benzenesulfonyl chloride into a dry 2 mL GC vial.

-

Addition: Add anhydrous solvent (DCM, THF, or Toluene) in 50 µL increments using a gastight syringe.

-

Observation: Vortex for 30 seconds after each addition.

-

Calculation: If 10 mg dissolves in 100 µL, solubility is >100 mg/mL (High).[1][2]

Protocol B: Quantitative Solubility via Derivatization (HPLC)

Why this is necessary: You cannot inject sulfonyl chlorides directly into reverse-phase HPLC (aqueous mobile phases cause degradation).[1][2] You must "trap" the compound as a stable sulfonamide.[2]

Step-by-Step Methodology:

-

Saturation: Prepare a saturated solution of the test compound in the organic solvent of interest (e.g., Toluene) at 25°C under Argon. Stir for 2 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (hydrophobic) into a dry vial.

-

Derivatization (The "Trap"):

-

Analysis: Inject the derivatized mixture into HPLC-UV/MS.

-

Quantification: Calculate the concentration of the sulfonamide using a standard curve. Back-calculate to the sulfonyl chloride concentration using molecular weight correction.

Visualization: Derivatization Workflow

Figure 2: Workflow for accurate quantification of reactive sulfonyl chlorides.

Handling, Stability & Degradation[1][4]

The "Cloudiness" False Positive

Researchers often report that sulfonyl chlorides are "insoluble" in organic solvents because the solution turns cloudy.

-

Cause: This is usually not insolubility.[1][2] It is the reaction with trace water in the solvent producing Benzenesulfonic acid (which may precipitate) and HCl gas (which forms microbubbles or fumes).

-

Solution: Use anhydrous solvents (<50 ppm water) and dry glassware.[1][2]

Degradation Pathway

Understanding the degradation helps in troubleshooting "solubility" issues.[2]

Figure 3: Hydrolysis mechanism leading to false solubility readings.[1][2]

References

-

Sigma-Aldrich. Benzenesulfonyl chloride Product Specification & Properties. (General properties of the parent scaffold). Link[2]

-

BenchChem. A Researcher's Guide to Characterizing Sulfonyl Chlorides. (Analytical techniques for moisture-sensitive chlorides). Link[2]

-

PubChem. Compound Summary: Benzenesulfonyl chloride, 3-cyclopropyl- (CAS 958651-12-2).[1][2] (Structural identification). Link[2]

-

ResearchGate. Water Determination in Aromatic Sulfonyl Chlorides Using Karl Fischer Titration. (Methodology for handling trace moisture). Link

-

Merck Millipore. Sulfonyl Chlorides and Sulfonamides in Medicinal Chemistry. (Application context). Link

Sources

- 1. CAS 98-09-9: Benzenesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 2. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]

- 4. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to meta-Cyclopropyl Benzenesulfonyl Chlorides: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of meta-cyclopropyl benzenesulfonyl chlorides, a class of chemical intermediates gaining traction in medicinal chemistry. We delve into the strategic rationale for their use, detailing the unique physicochemical and metabolic advantages conferred by the cyclopropyl moiety.[1][2] This document outlines robust synthetic pathways to the core scaffold, explores its characteristic reactivity in the formation of sulfonamides and sulfonate esters, and provides detailed, field-tested experimental protocols. Aimed at researchers, chemists, and drug development professionals, this guide serves as a practical resource for leveraging this valuable building block in the design and synthesis of next-generation therapeutics.

The Strategic Value of the meta-Cyclopropyl Benzenesulfonyl Chloride Scaffold

The Enduring Role of Sulfonyl Chlorides in Medicinal Chemistry

Benzenesulfonyl chlorides are foundational reagents in organic synthesis and pharmaceutical development.[3][4] Their significance stems from the highly electrophilic nature of the sulfur atom within the sulfonyl chloride group (-SO₂Cl), making it a prime target for nucleophilic attack.[3] This reactivity is expertly harnessed for the synthesis of sulfonamides—a critical pharmacophore present in a vast array of approved drugs, including antibacterial, anti-inflammatory, and anti-cancer agents.[4][5][6] The sulfonyl group can act as a zinc-binding group in metalloenzymes or as a hydrogen bond acceptor, making it a versatile component in rational drug design.[5]

The Cyclopropyl Moiety: A "Privileged" Fragment in Drug Design

The cyclopropyl group, once a chemical curiosity, is now a well-established structural motif in modern drug discovery, with a significant number of new chemical entities (NCEs) containing this ring system approved by the FDA.[2][7] Its value lies in the unique combination of steric and electronic properties stemming from its inherent ring strain (approx. 27.5 kcal/mol).[1]

Key advantages of incorporating a cyclopropyl group include:

-

Enhanced Metabolic Stability: The carbon-hydrogen bonds in a cyclopropane ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[1]

-

Improved Potency and Receptor Binding: The rigid, planar nature of the ring can act as a conformational lock, pre-organizing a molecule into its bioactive conformation and thus improving binding affinity for its biological target.[1]

-

Modulation of Physicochemical Properties: The cyclopropyl group can fine-tune critical properties like lipophilicity and pKa, serving as a bioisosteric replacement for gem-dimethyl or vinyl groups to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

The meta Substitution Pattern: A Deliberate Design Choice

While the cyclopropyl group is known to be a strong ortho-, para-directing activator in electrophilic aromatic substitution (EAS) reactions, the selection of a meta substitution pattern is a deliberate and strategic choice in molecular design.[8] This specific arrangement positions the cyclopropyl group as a vector projecting into a distinct region of a target's binding pocket, allowing for the exploration of new interactions or the avoidance of steric clashes, which might not be possible with ortho or para isomers. This makes the meta-substituted scaffold a unique tool for expanding the chemical space around a pharmacophore.

Synthesis of the Core Scaffold: meta-Cyclopropyl Benzenesulfonyl Chloride

The synthesis of meta-cyclopropyl benzenesulfonyl chloride is not trivial due to the directing effects of the cyclopropyl group. The most practical approach involves the direct chlorosulfonation of cyclopropylbenzene, followed by careful isolation of the desired meta isomer.

Primary Synthetic Pathway: Direct Chlorosulfonation of Cyclopropylbenzene

This method involves the direct reaction of cyclopropylbenzene with chlorosulfonic acid. While this reaction heavily favors the formation of ortho and para isomers, a small but isolable amount of the meta product is formed.[8] Optimization of reaction conditions and efficient purification are key to obtaining the desired product.

Caption: Synthetic workflow for meta-cyclopropyl benzenesulfonyl chloride.

Experimental Protocol: Chlorosulfonation of Cyclopropylbenzene

-

System: 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a base trap (to neutralize evolved HCl gas).

-

Rationale: A multi-neck flask allows for controlled addition of reagents under an inert atmosphere, which is crucial for handling moisture-sensitive chlorosulfonic acid.[9][10] The base trap safely neutralizes the corrosive HCl byproduct.

-

Reactor Setup: Charge the flask with cyclopropylbenzene (1.0 eq.). If a co-solvent is used, add anhydrous dichloromethane (DCM).

-

Cooling: Cool the flask to 0-5 °C using an ice-water bath.

-

Causality: The chlorosulfonation reaction is highly exothermic. Cooling is essential to prevent overheating, which can lead to uncontrolled side reactions and degradation of the starting material and product.[5]

-

-

Reagent Addition: Slowly add chlorosulfonic acid (2.0-3.0 eq.) dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

-

Causality: A slow, controlled addition ensures that the heat generated can be effectively dissipated by the cooling bath. A rapid addition can cause a dangerous temperature spike.[5]

-

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour, then let it slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C. In a separate, larger beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.

-

Causality: This step quenches the reaction by hydrolyzing any remaining chlorosulfonic acid. The process is extremely exothermic and releases HCl gas; performing it slowly and in a well-ventilated fume hood is a critical safety measure. The sulfonyl chloride product is significantly more stable to hydrolysis in cold water than the starting reagent.[9][11]

-

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with cold water, followed by a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a mixture of isomers.

-

Purification: Purify the crude oil using column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to separate the meta isomer from the more abundant ortho and para isomers.

Chemical Reactivity and Core Applications

The reactivity of meta-cyclopropyl benzenesulfonyl chloride is dominated by the electrophilic sulfonyl chloride moiety, making it an excellent precursor for sulfonamides and sulfonate esters.

Formation of Sulfonamides: The Cornerstone Reaction

The reaction with primary or secondary amines is the most common and valuable application, yielding biologically relevant sulfonamides.[12] The reaction proceeds via nucleophilic attack of the amine on the electron-deficient sulfur atom.

Caption: General mechanism for sulfonamide formation.

Experimental Protocol: Synthesis of a Representative Sulfonamide

-

System: 100 mL round-bottom flask with a magnetic stirrer.

-

Setup: Dissolve the primary or secondary amine (1.0 eq.) in a suitable solvent (e.g., DCM, THF, or pyridine if it is also used as the base) under a nitrogen atmosphere. Add a non-nucleophilic base such as triethylamine or pyridine (1.5-2.0 eq.).

-

Causality: The base is crucial for scavenging the HCl that is generated during the reaction.[13] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

-

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition: Dissolve the meta-cyclopropyl benzenesulfonyl chloride (1.05 eq.) in a minimal amount of the reaction solvent and add it dropwise to the stirred amine solution.

-

Causality: A slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine. The dropwise addition at low temperature helps to control the exotherm.

-

-

Reaction: After addition, allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

-

Workup: Upon completion, dilute the reaction mixture with the solvent. Wash sequentially with 1M HCl (to remove excess base and amine), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude sulfonamide can be purified by recrystallization or column chromatography.

Characterization and Analytical Data

The structural confirmation of meta-cyclopropyl benzenesulfonyl chloride and its derivatives relies on standard spectroscopic techniques.

| Technique | Expected Observations for meta-Cyclopropyl Benzenesulfonyl Chloride |

| ¹H NMR | Aromatic protons in the meta-substituted pattern (multiplets). Protons of the cyclopropyl ring appearing as characteristic multiplets in the upfield region (approx. 0.5-1.5 ppm). |

| ¹³C NMR | Aromatic carbons with distinct chemical shifts due to the meta-substitution pattern. Upfield signals corresponding to the cyclopropyl carbons. |

| IR Spectroscopy | Strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl chloride group (approx. 1375 cm⁻¹ and 1180 cm⁻¹).[14] |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass (C₉H₉ClO₂S), along with characteristic isotope patterns for chlorine and sulfur.[15] |

Case Study: Application in Kinase Inhibitor Drug Discovery

The meta-cyclopropyl benzenesulfonyl chloride scaffold is an excellent starting point for generating a library of potential kinase inhibitors. Many kinase inhibitors feature a "hinge-binding" motif (often an amine) and a sulfonamide group that can form critical hydrogen bonds in the active site.

Caption: Library synthesis using the core scaffold for drug discovery.

In this workflow, the single, well-characterized meta-cyclopropyl benzenesulfonyl chloride is reacted with a diverse library of amines (e.g., substituted anilines, heterocyclic amines) in a parallel synthesis format. The meta-cyclopropyl group can then probe a specific hydrophobic pocket of the kinase active site, while the sulfonamide interacts with the hinge region and the variable 'R' group explores another region, allowing for a rapid structure-activity relationship (SAR) study.

Safety and Handling

Benzenesulfonyl chlorides are corrosive, lachrymatory, and moisture-sensitive compounds that must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a certified chemical fume hood.[11]

-

Reactivity with Water: They react with water, especially when heated, to produce corrosive and toxic hydrochloric acid and benzenesulfonic acid.[11][16] All glassware should be thoroughly dried before use.

-

Incompatibilities: They are incompatible with strong oxidizing agents and bases, including amines (unless part of a controlled reaction).[11]

Conclusion and Future Outlook

The meta-cyclopropyl benzenesulfonyl chloride scaffold represents a potent and strategically valuable tool for modern medicinal chemistry. It combines the reliable and versatile reactivity of the sulfonyl chloride group with the advantageous physicochemical and metabolic properties of the cyclopropyl moiety.[1][2] The specific meta-orientation provides a unique structural vector for probing protein active sites, offering a distinct advantage over more common ortho and para isomers. As drug discovery programs continue to seek compounds with improved potency, selectivity, and pharmacokinetic profiles, the thoughtful application of building blocks like meta-cyclopropyl benzenesulfonyl chloride will be instrumental in achieving these goals.

References

- Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Consider

- CAS 1000932-54-6: 4-[(Cyclopropylamino)sulfonyl]benzenesul… - CymitQuimica. CymitQuimica.

- Benzenesulfonyl chloride - Chem-Impex. Chem-Impex.

- Applications in medicinal chemistry for cyclopropyl-containing compounds - Benchchem. Benchchem.

- Benzenesulfonyl chloride - Organic Syntheses Procedure. Organic Syntheses.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). Taylor & Francis Online.

- Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides - Benchchem. Benchchem.

- Synthesis of sulfonyl chloride substr

- Sulfonyl Chlorides and Sulfonamides - Sigma-Aldrich. Sigma-Aldrich.

- The Cyclopropyl Group in Medicinal Chemistry - Scientific Update. (2020, August 26).

- Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines.

- Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. (2023, May 15).

- BENZENESULFONYL CHLORIDE - CAMEO Chemicals - NOAA. NOAA.

- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (2020, March 20). MDPI.

- BENZENESULFONYL CHLORIDE - CAMEO Chemicals. NOAA.

- Early Studies on the Reactivity of the Cyclopropylbenzene Ring: A Technical Guide - Benchchem. Benchchem.

- Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs - Longdom Publishing. Longdom Publishing.

- Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF - ResearchGate.

- Benzenesulfonyl chloride - NIST WebBook. NIST.

- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023, May 20). MDPI.

- Benzenesulfonyl chloride(98-09-9)IR1 - ChemicalBook. ChemicalBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scientificupdate.com [scientificupdate.com]

- 3. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. longdom.org [longdom.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides | MDPI [mdpi.com]

- 11. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. researchgate.net [researchgate.net]

- 13. echemcom.com [echemcom.com]

- 14. Benzenesulfonyl chloride(98-09-9) IR Spectrum [chemicalbook.com]

- 15. Benzenesulfonyl chloride [webbook.nist.gov]

- 16. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

Electronic Effects of the Cyclopropyl Group on Sulfonyl Chloride Reactivity

Executive Summary

The cyclopropyl group represents a unique "hybrid" functionality in medicinal chemistry, bridging the gap between aliphatic alkyl chains and aromatic rings. When attached to a sulfonyl chloride moiety (

This guide analyzes the Walsh Orbital interactions that define cyclopropyl sulfonyl chloride (

Theoretical Framework: The "Bisected" Electronic Effect

To understand the reactivity of

Walsh Orbitals and -Donation

Unlike standard

-

The Phenomenon: The degenerate

HOMO-like orbitals of the cyclopropane ring extend outward in the plane of the ring. -

The Interaction: When the sulfonyl group is oriented such that the S-Cl bond is perpendicular to the cyclopropyl plane (the bisected conformation ), these Walsh orbitals can overlap with the antibonding orbitals of the sulfonyl group (LUMO) or the

-orbitals of sulfur. -

Net Effect: The cyclopropyl group acts as a

-electron withdrawer (due to high electronegativity of

The Hammett Paradox

In Quantitative Structure-Activity Relationship (QSAR) studies, the cyclopropyl group exhibits contradictory Hammett constants depending on the probe:

- (Inductive): -0.07 (Weakly donating/neutral relative to H)

- (Resonance): -0.21 (Strongly donating)

For sulfonyl chlorides, the resonance donation (

Visualization: Orbital Overlap

The following diagram illustrates the orbital interaction in the preferred bisected conformation.

Figure 1: Hyperconjugative interaction between Cyclopropyl Walsh orbitals and Sulfonyl LUMO.

Reactivity Profile & Benchmarking

In nucleophilic substitution reactions (sulfonylation of amines), the reaction rate (

Comparative Reactivity Table

The following table synthesizes kinetic trends for common sulfonyl chlorides reacting with a primary amine (e.g., benzylamine) in DCM.

| Substituent (R) | Electronic Effect | Steric Hindrance | Relative Reactivity ( | Stability ( |

| Methyl | Inductive Donor (+I) | Minimal | High (Reference) | Low (Fast Hydrolysis) |

| Cyclopropyl | Resonance Donor (+M) / Inductive (-I) | Moderate (Rigid) | Medium-High | Moderate (Stable) |

| Isopropyl | Inductive Donor (+I) | High (Flexible) | Low | High |

| Phenyl | Inductive (-I) / Resonance (+M) | High (Planar) | High | Moderate |

| 4-Nitro-Phenyl | Strong Withdrawing (-M, -I) | High | Very High | Very Low |

The "Goldilocks" Zone

Cyclopropyl sulfonyl chloride occupies a "Goldilocks" zone for drug development:

-

Reactivity: It is sufficiently reactive to form sulfonamides with weak nucleophiles (anilines) without requiring forcing conditions that cause degradation.

-

Stability: Unlike methyl sulfonyl chloride, which hydrolyzes rapidly in moist air, the resonance stabilization from the cyclopropyl group renders

-PrSO -

Selectivity: The slight electronic deactivation prevents "runaway" reactions, allowing for chemoselective sulfonylation in the presence of other competing nucleophiles (e.g., hydroxyls), provided temperature is controlled (

vs RT).

Experimental Protocols

Synthesis: Oxidative Chlorination (The Bahrami Protocol)

While Grignard reagents (

Mechanism:

Figure 2: Oxidative chlorination workflow for high-purity synthesis.[2]

Detailed Protocol:

-

Setup: Charge a round-bottom flask with Cyclopropanethiol (10 mmol) and Acetonitrile (25 mL). Cool to

. -

Addition: Add N-Chlorosuccinimide (NCS, 40 mmol) portion-wise over 15 minutes. Caution: Exothermic.

-

Acidification: Add 2M HCl (5 mL) dropwise. The acid catalyzes the oxidation of the sulfenyl chloride intermediate.

-

Reaction: Stir at

for 2 hours. Monitor by TLC (disappearance of thiol). -

Workup: Dilute with diethyl ether, wash with brine, dry over MgSO

, and concentrate in vacuo. -

Purification: Vacuum distillation is preferred due to the liquid nature of the product (bp ~60-65°C at 2 mmHg).

General Sulfonylation Procedure

This protocol ensures high conversion while minimizing disulfonimide side products.

-

Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DCM (

). -

Base: Add Pyridine (3.0 equiv) or TEA. Note: Pyridine acts as a nucleophilic catalyst.

-

Addition: Add

-PrSO -

Aging: Warm to RT and stir for 4 hours.

-

Quench: Add 1M HCl to remove excess pyridine and unreacted amine.

Medicinal Chemistry Implications[1][3][4]

Bioisosterism: The "Escape from Flatland"

The cyclopropyl group is a superior bioisostere for the isopropyl group.

- Character: It introduces 3D character without the entropic penalty of a flexible alkyl chain.

-

Metabolic Stability: The C-H bonds of cyclopropane are stronger (approx. 106 kcal/mol) than the tertiary C-H of isopropyl (96 kcal/mol). This blocks CYP450-mediated hydroxylation, a common clearance pathway for isopropyl sulfonamides.

Conformational Restriction

In sulfonamides (

References

-

Electronic Structure: Walsh, A. D. "The structures of ethylene oxide, cyclopropane, and related molecules."[3] Transactions of the Faraday Society, 45, 179-190. Link

-

Hammett Constants: Hansch, C., Leo, A., & Taft, R. W. "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 91(2), 165-195. Link

-

Synthesis Protocol: Bahrami, K., Khodaei, M. M., & Soheilizad, M. "Direct Conversion of Thiols and Disulfides into Sulfonyl Chlorides using H2O2–SOCl2."[4] Journal of Organic Chemistry, 74(24), 9287-9291. Link

-

Cyclopropyl Reactivity: Wiberg, K. B. "The Structure and Properties of Cyclopropane." Accounts of Chemical Research, 29(5), 229-234. Link

-

Medicinal Chemistry Application: Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[1] Journal of Medicinal Chemistry, 59(19), 8712-8756. Link

Sources

An In-Depth Technical Guide to 3-Cyclopropyl-benzenesulfonyl Chloride: A Key Building Block in Medicinal Chemistry

For Immediate Release

SHANGHAI, China – February 15, 2026 – As a cornerstone reagent in the synthesis of diverse molecular scaffolds, 3-Cyclopropyl-benzenesulfonyl chloride has emerged as a compound of significant interest for researchers, scientists, and professionals in the field of drug development. This technical guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and applications, with a particular focus on its role in medicinal chemistry.

Chemical Identity and Properties

3-Cyclopropyl-benzenesulfonyl chloride is an organosulfur compound characterized by a benzene ring substituted with a cyclopropyl group at the meta-position and a sulfonyl chloride functional group.

| Property | Value | Source |

| Chemical Name | 3-Cyclopropyl-benzenesulfonyl chloride | - |

| CAS Number | 958651-12-2 | [1] |

| Molecular Formula | C₉H₉ClO₂S | [1] |

| Molecular Weight | 216.68 g/mol | [1] |

| SMILES String | c1cc(c(cc1)S(=O)(=O)Cl)C2CC2 | Inferred from structure |

| InChIKey | Inferred from structure | Inferred from structure |

Synthesis and Spectroscopic Characterization

The synthesis of substituted benzenesulfonyl chlorides is a well-established area of organic chemistry. While a specific, peer-reviewed synthesis protocol for 3-Cyclopropyl-benzenesulfonyl chloride is not prominently published, its preparation can be logically inferred from standard synthetic methodologies. A plausible synthetic route would involve the chlorosulfonation of cyclopropylbenzene.

Conceptual Synthesis Workflow:

A potential pathway for the synthesis of 3-Cyclopropyl-benzenesulfonyl chloride is outlined below. This represents a standard approach to the synthesis of aryl sulfonyl chlorides.

Caption: Conceptual workflow for the synthesis of 3-Cyclopropyl-benzenesulfonyl chloride.

Due to the lack of publicly available spectroscopic data for 3-Cyclopropyl-benzenesulfonyl chloride, researchers are encouraged to perform standard analytical characterization upon synthesis, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence and connectivity of the cyclopropyl and substituted phenyl moieties.

-

Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the S=O bonds in the sulfonyl chloride group.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Reactivity and Chemical Logic

The reactivity of 3-Cyclopropyl-benzenesulfonyl chloride is primarily dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it a versatile reagent for the introduction of the 3-cyclopropylbenzenesulfonyl moiety into a variety of molecules.

The key reaction of this compound is its use in the formation of sulfonamides through reaction with primary or secondary amines. This reaction is fundamental in medicinal chemistry for the synthesis of a wide array of biologically active compounds. The cyclopropyl group at the meta-position can influence the electronic properties and steric profile of the resulting sulfonamides, potentially impacting their binding affinity to biological targets.

Applications in Drug Discovery and Development

The incorporation of a cyclopropyl group into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve potency, and fine-tune physicochemical properties.[2][3] The rigid nature of the cyclopropyl ring can also serve as a conformational constraint, locking a molecule into a bioactive conformation.

A notable application of 3-Cyclopropyl-benzenesulfonyl chloride is its use as a key intermediate in the synthesis of novel thiazole derivatives. A patent discloses the use of this compound in the preparation of molecules intended for the treatment of Diabetes Mellitus Type I and Type II.[4] This highlights its direct relevance in the development of new therapeutic agents.

The sulfonamide linkage formed from the reaction of 3-Cyclopropyl-benzenesulfonyl chloride is a common pharmacophore found in a multitude of approved drugs, including diuretics, antibiotics, and hypoglycemic agents.

Logical Flow of Application in Drug Discovery:

The following diagram illustrates the logical progression from the starting material to a potential therapeutic application.

Caption: Application of 3-Cyclopropyl-benzenesulfonyl chloride in drug discovery.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 3-Cyclopropyl-benzenesulfonyl chloride is not widely available, its handling precautions can be inferred from the properties of the parent compound, benzenesulfonyl chloride. Benzenesulfonyl chlorides are typically corrosive, lachrymatory, and react with moisture.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Moisture Sensitivity: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition by moisture.

-

Incompatible Materials: Avoid contact with water, strong bases, and amines (except for intended reactions).

Conclusion

3-Cyclopropyl-benzenesulfonyl chloride is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its unique combination of a reactive sulfonyl chloride group and a metabolically robust cyclopropyl moiety makes it an attractive starting material for the synthesis of novel therapeutic agents. While publicly available data on its specific synthesis and characterization is limited, its utility is demonstrated through its application in the patent literature for the development of potential anti-diabetic compounds. As with all reactive chemical reagents, appropriate safety precautions must be observed during its handling and use.

References

- WO2007137962A1 - Thiazole derivatives - Google P

-

3-Cyclopropyl-benzenesulfonyl chloride - Appretech Scientific Limited. [Link]

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. J Med Chem. 2016 Oct 13;59(19):8713-8744.

Sources

Optimizing Metabolic Stability: The Cyclopropyl vs. Isopropyl Sulfonamide Strategy

An In-Depth Technical Guide for Medicinal Chemists

Executive Summary

In lead optimization, the isopropyl group is a classic "metabolic soft spot" due to the lability of its tertiary methine proton. Replacing an isopropyl group with a cyclopropyl moiety is a high-value bioisosteric strategy designed to reduce intrinsic clearance (

While the isopropyl group undergoes rapid CYP450-mediated hydroxylation, the cyclopropyl group resists this abstraction due to higher Bond Dissociation Energy (BDE) and increased s-character of its C-H bonds.[1] However, this modification introduces a latent risk: Mechanism-Based Inhibition (MBI) via ring opening.

This guide details the mechanistic rationale, safety considerations specific to sulfonamides, and a self-validating experimental protocol for assessing metabolic stability in liver microsomes.

Mechanistic Basis of Metabolism

The Isopropyl Liability (The "Soft Spot")

The isopropyl group is lipophilic and sterically efficient, but it is metabolically vulnerable. The tertiary carbon–hydrogen bond is weak (~96 kcal/mol).

-

Mechanism: Cytochrome P450 (specifically CYP3A4 and CYP2C9) initiates metabolism via Hydrogen Atom Transfer (HAT).

-

Radical Stability: The resulting tertiary radical is stabilized by hyperconjugation from the adjacent methyl groups, lowering the activation energy for the initial abstraction step.

-

Outcome: Rapid formation of the tertiary alcohol, which is often followed by Phase II conjugation (glucuronidation) and excretion, leading to high

.

The Cyclopropyl Shield (The "Blocker")

The cyclopropyl group is a bioisostere that mimics the steric bulk of an isopropyl group but alters the electronic landscape.

-

Bond Strength: The C-H bonds in a cyclopropyl ring possess significant s-character (approx.

hybridization rather than -

Walsh Orbitals: The bent bonds (Walsh orbitals) of the ring stabilize the structure but make the external C-H bonds shorter and stronger, resisting the HAT step required for P450 oxidation.

-

Result: The metabolic pathway is diverted or significantly slowed, lowering

.

Visualizing the Divergence

The following diagram illustrates the kinetic bifurcation between the two moieties upon encounter with the CYP450 Iron-Oxo species (

Figure 1: Kinetic divergence of CYP450 attack on Isopropyl vs. Cyclopropyl moieties.[2]

The Cyclopropyl Caveat: Mechanism-Based Inhibition (MBI)

While cyclopropyl groups improve stability, they carry a risk of Mechanism-Based Inactivation (Suicide Inhibition) .

-

The Risk: If a radical is formed on the cyclopropyl ring (or adjacent nitrogen), the ring can open to form a reactive alkyl radical. This radical can covalently bind to the heme porphyrin of the CYP enzyme, permanently inactivating it.

-

The Sulfonamide Advantage: This risk is highest in cyclopropylamines (where the N is basic and easily oxidized to a radical cation). In sulfonamides, the strong electron-withdrawing nature of the sulfonyl group (

) reduces the electron density on the nitrogen. This significantly raises the oxidation potential, making the formation of the ring-opening radical intermediate much less likely compared to amines.

Experimental Protocol: Microsomal Stability Assay

To empirically validate the stability difference, a comparative Liver Microsome (LM) stability assay is required. This protocol is designed to be self-validating using specific controls.

Materials & Reagents

-

Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

-

Cofactor: NADPH Regenerating System (or 1 mM NADPH solution).

-

Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

-

Controls:

-

High Clearance: Verapamil or Propranolol.

-

Low Clearance: Warfarin.

-

Negative Control: Incubation without NADPH (detects chemical instability).

-

Workflow Diagram

Figure 2: Step-by-step workflow for the HLM Metabolic Stability Assay.

Step-by-Step Methodology

-

Preparation: Thaw HLM on ice. Dilute to 1.0 mg/mL (2x concentration) in KPi buffer. Prepare 2 µM compound solution (2x) in KPi (ensure DMSO < 0.1%).

-

Incubation: Mix 30 µL of 2x Microsomes with 30 µL of 2x Compound in a 96-well plate. (Final: 0.5 mg/mL protein, 1 µM compound).[3]

-

Pre-warm: Incubate at 37°C for 5 minutes.

-

Initiation: Add 60 µL of pre-warmed NADPH (2 mM) to start the reaction.

-

Sampling: At T=0, 15, 30, 45, and 60 mins, remove aliquots and immediately dispense into plates containing cold Acetonitrile + Internal Standard.

-

Processing: Vortex plates for 10 min, centrifuge at 4000g for 15 min to pellet protein.

-

Analysis: Inject supernatant onto LC-MS/MS (e.g., C18 column, Gradient ACN/Water + 0.1% Formic Acid).

Data Interpretation & Comparison

Calculating Intrinsic Clearance

Plot the natural log (ln) of the % Parent Remaining vs. Time.[4] The slope of the linear regression is

Comparative Data Profile

The table below summarizes the expected physicochemical and metabolic shifts when transitioning from Isopropyl to Cyclopropyl in a sulfonamide scaffold.

| Parameter | Isopropyl Sulfonamide | Cyclopropyl Sulfonamide | Impact |

| C-H BDE | ~96 kcal/mol | ~106 kcal/mol | Higher Stability |

| Hybridization | ~ | Reduced Oxidation | |

| Lipophilicity (LogP) | Higher | Lower (~0.2 - 0.5 log units) | Improved Solubility |

| Metabolic Liability | High (Hydroxylation) | Low (Oxidation resistant) | Lower |

| CYP Inhibition Risk | Low | Moderate (MBI potential) | Monitor via IC50 shift |

Decision Criteria

-

Go: If Cyclopropyl analog shows >2-fold reduction in

without significant time-dependent inhibition (TDI) of CYP3A4. -

No-Go: If Cyclopropyl analog shows high TDI (shift in IC50 after 30 min pre-incubation), indicating suicide inhibition.

References

-

Werness, S. J., & Tang, W. (2012). Cyclopropane in Medicinal Chemistry: A Review of Recent Progress. Journal of Medicinal Chemistry. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] Journal of Medicinal Chemistry. [Link]

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1][5][6] [Link]

-

Kalgutkar, A. S., et al. (2005). Assessment of the Effects of Common Pharmacophores on the Metabolism of Drugs. Drug Discovery Today. [Link]

-

Orr, S. T., et al. (2012). Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure-Activity Relationships and Discovery Strategies. Journal of Medicinal Chemistry. [Link]

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 4. info.mercell.com [info.mercell.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. What are CYPs modulators and how do they work? [synapse.patsnap.com]

History and discovery of cyclopropyl-substituted benzene derivatives

An In-depth Technical Guide to the History, Synthesis, and Application of Cyclopropyl-Substituted Benzene Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of cyclopropyl-substituted benzene derivatives, from their historical discovery to their modern applications in drug development and materials science. It is intended for researchers, scientists, and professionals in the field who seek a deeper understanding of the unique properties and synthetic strategies associated with this important class of molecules.

Introduction: The Enduring Allure of the Cyclopropyl Group

The cyclopropyl group, a three-membered carbocycle, stands as the smallest and most strained of all cycloalkanes. This inherent ring strain bestows upon it unique electronic and conformational properties, rendering it a fascinating and highly valuable substituent in the design of functional molecules. When appended to a benzene ring, the cyclopropyl moiety engages in electronic interactions reminiscent of a vinyl group, a consequence of the high p-character of its C-C bonds. This "unsaturated" character allows it to participate in conjugation with the aromatic system, profoundly influencing the molecule's reactivity, metabolic stability, and biological activity.

In the realm of medicinal chemistry, the cyclopropyl group is often employed as a "bioisostere" for other functional groups, such as a phenyl ring or a gem-dimethyl group. Its compact size and rigid conformation can lead to enhanced binding affinity to biological targets, improved metabolic stability by blocking sites of oxidation, and favorable modulation of pharmacokinetic properties. The introduction of a cyclopropyl group can significantly alter a molecule's lipophilicity and aqueous solubility, crucial parameters in drug design.

This guide will traverse the historical landscape of cyclopropyl-substituted benzenes, from their initial, often challenging, syntheses to the sophisticated and efficient catalytic methods available today. We will delve into the mechanistic underpinnings of these transformations, providing practical, field-tested protocols. Furthermore, we will explore the diverse applications of these compounds, with a particular focus on their role in the development of novel therapeutics.

A Historical Perspective: From Curiosity to Cornerstone

The journey of cyclopropyl-substituted benzenes began in the late 19th century, with early chemists intrigued by the chemistry of these strained rings. The first synthesis of phenylcyclopropane was reported in 1883 by Perkin, a feat achieved through an intramolecular Wurtz reaction, a method that, while groundbreaking for its time, suffered from low yields and limited substrate scope. For many decades, the synthesis of these compounds remained a specialized and often arduous task, hindering their widespread investigation.

A significant breakthrough came with the development of the Simmons-Smith reaction in the 1950s. This method, involving the reaction of an alkene with a carbenoid generated from diiodomethane and a zinc-copper couple, provided a much more general and reliable route to cyclopropanated molecules, including styrenes. This opened the door for more systematic studies into the physical and chemical properties of cyclopropylarenes.

The latter half of the 20th century witnessed the advent of transition metal-catalyzed reactions, which revolutionized the synthesis of these compounds. The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings, enabled the direct formation of the aryl-cyclopropyl bond with unprecedented efficiency and functional group tolerance. These modern methods have made a vast array of substituted cyclopropylarenes readily accessible, fueling their exploration in various scientific disciplines.

Synthetic Methodologies: A Chemist's Toolkit

The synthesis of cyclopropyl-substituted benzenes can be broadly categorized into two main approaches: cyclopropanation of a pre-existing aromatic ring with a three-carbon unit, or the construction of the aromatic ring on a cyclopropyl-containing precursor. The former is by far the more common and versatile strategy.

Classical Cyclopropanation Reactions

The Simmons-Smith reaction remains a cornerstone of cyclopropanation chemistry. It involves the stereospecific addition of a zinc carbenoid to an alkene. For the synthesis of cyclopropyl-substituted benzenes, the starting material is typically a styrene derivative.

Experimental Protocol: Simmons-Smith Cyclopropanation of Styrene

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.

-

Reagent Preparation: In the flask, zinc-copper couple (1.2 equivalents) is suspended in anhydrous diethyl ether.

-

Reaction Initiation: A solution of diiodomethane (1.1 equivalents) in anhydrous diethyl ether is added dropwise to the stirred suspension. A gentle reflux may be observed.

-

Substrate Addition: After the initial reaction subsides, a solution of styrene (1.0 equivalent) in anhydrous diethyl ether is added dropwise.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-